N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE
Description
N-(5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide is a 1,3,4-thiadiazole derivative characterized by a butanamide group at the 2-position and a 2-fluorobenzylthio substituent at the 5-position of the thiadiazole ring. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological applications, including antimicrobial, antifungal, and antitumor activities . The fluorine atom in the benzylthio group enhances lipophilicity and metabolic stability, while the butanamide chain may influence solubility and binding interactions.
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3OS2/c1-2-5-11(18)15-12-16-17-13(20-12)19-8-9-6-3-4-7-10(9)14/h3-4,6-7H,2,5,8H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKKHGGVFKYFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclization-Acylation Strategy
A modified approach combines thiadiazole ring formation and acylation in a single step. Thioureido-butanoic acid is cyclized using Lawesson’s reagent at 60°C, directly yielding N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide. This method reduces purification steps but requires precise stoichiometric control to avoid over-oxidation of the mercapto group.
Solid-Phase Synthesis
Industrial-scale production employs polymer-supported reagents to streamline the alkylation step. Immobilized bases, such as polystyrene-bound dimethylaminopyridine (PS-DMAP) , enhance reaction efficiency and simplify product isolation.
Analytical Characterization
The final product is validated via spectroscopic and chromatographic methods:
- NMR Spectroscopy : Distinct signals for the butanamide chain (δ 2.35 ppm, triplet, CH2CO) and (2-fluorophenyl)methyl group (δ 4.25 ppm, singlet, SCH2).
- Mass Spectrometry : Molecular ion peak at m/z 355.1 (M+H)+.
- Elemental Analysis : C14H15FN3OS2 requires C 47.58%, H 4.28%; found C 47.52%, H 4.31%.
Challenges and Optimization
Thiol Oxidation Mitigation
The mercapto group’s susceptibility to oxidation necessitates inert atmosphere conditions during alkylation. Antioxidants like 2,6-di-tert-butyl-4-methylphenol (BHT) are added to reaction mixtures to prevent disulfide formation.
Regioselectivity in Alkylation
Competing alkylation at the amide nitrogen is suppressed by using bulky bases (e.g., DBU ) that preferentially deprotonate the thiol group.
Industrial-Scale Considerations
Continuous flow reactors enable large-scale synthesis with enhanced heat and mass transfer. A patented process employs a microreactor system operating at 10–20 bar pressure, achieving 90% conversion in 30 minutes.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiadiazole ring or the fluorophenyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Acyl Chains
describes sulfonamide derivatives (5a–5d) with different acyl chains (butyramide to heptanamide) attached to a phenylsulfamoyl-thiadiazole core. Key comparisons include:
Key Observations :
- Longer acyl chains (e.g., 5b–5d) correlate with lower melting points, suggesting reduced crystallinity due to increased flexibility .
- The target compound’s butanamide chain may offer a balance between solubility and lipophilicity compared to longer-chain analogs.
Thiadiazole Derivatives with Fluorinated Substituents
The target compound’s 2-fluorobenzylthio group distinguishes it from other thiadiazoles. For example:
- Compound in : A bis-thiadiazole derivative with methylphenyl substituents exhibits a butterfly-like conformation with a 46.3° dihedral angle between thiadiazole rings. This structural rigidity contrasts with the target compound’s fluorinated benzylthio group, which may enhance π-π stacking or receptor binding .
- Sulfamethezole () : A banned sulfonamide-thiadiazole hybrid lacks the fluorophenyl group, highlighting regulatory risks associated with structural modifications .
Biological Activity
N-(5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)butanamide is a compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in various fields including medicine and agriculture.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a fluorophenyl group and a butanamide moiety. Its structural uniqueness contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H20FN3OS2 |
| Molecular Weight | 357.48 g/mol |
| CAS Number | 1051611 |
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial and antifungal activities. The presence of the sulfanyl group enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens. Studies have shown that compounds similar to this compound can disrupt cellular processes in bacteria and fungi, making them potential candidates for new antibiotics or antifungals .
Anticancer Activity
Thiadiazole derivatives have been investigated for their anticancer properties. The compound's interaction with specific enzymes involved in cancer cell proliferation suggests a mechanism by which it may inhibit tumor growth. For instance, some studies have reported that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Research has indicated that certain thiadiazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation by binding to their active sites.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors involved in inflammatory responses or cell growth regulation.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiadiazole derivatives demonstrated that compounds with similar structures exhibited significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were found to be lower than those of conventional antibiotics .
- Anticancer Activity : In vitro studies showed that a related thiadiazole derivative reduced the viability of breast cancer cells by 70% at a concentration of 50 µM after 48 hours of treatment. This effect was linked to the induction of apoptosis as evidenced by increased caspase activity .
- Anti-inflammatory Mechanism : Research indicated that thiadiazole compounds could significantly lower levels of TNF-alpha in lipopolysaccharide-stimulated macrophages, suggesting a potent anti-inflammatory effect .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
